(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13764283
InChI: InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O
Molecular Formula: C17H26N2O3
Molecular Weight: 306.4 g/mol

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13764283

Molecular Formula: C17H26N2O3

Molecular Weight: 306.4 g/mol

* For research use only. Not for human or veterinary use.

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
IUPAC Name tert-butyl N-[(3S,5S)-1-benzyl-5-hydroxypiperidin-3-yl]carbamate
Standard InChI InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)18-14-9-15(20)12-19(11-14)10-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3,(H,18,21)/t14-,15-/m0/s1
Standard InChI Key YZKRYNKTRCWHRB-GJZGRUSLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1C[C@@H](CN(C1)CC2=CC=CC=C2)O
SMILES CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O
Canonical SMILES CC(C)(C)OC(=O)NC1CC(CN(C1)CC2=CC=CC=C2)O

Introduction

(3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives. It is characterized by its complex structure, which includes a piperidine ring substituted with a benzyl group and a hydroxy group, along with a tert-butyl ester of carbamic acid. This compound is of interest in scientific research due to its potential applications in pharmacology and medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzyl and hydroxy groups, and finally, the incorporation of the tert-butyl ester of carbamic acid. The chemical reactivity of this compound is influenced by its functional groups, which can participate in various organic reactions such as hydrolysis, esterification, and carbamation reactions.

Comparison with Similar Compounds

Several compounds share structural similarities with (3S,5S)-(1-Benzyl-5-hydroxy-piperidin-3-yl)-carbamic acid tert-butyl ester. These include:

Compound NameStructural FeaturesUnique Aspects
(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-acetamideLacks the tert-butyl groupSimpler structure may lead to different biological activity
(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamideContains trifluoro groupEnhanced lipophilicity; potential for different receptor interactions
trans-(5-Hydroxy-piperidin-3-yl)-carbamic acid benzyl esterBenzyl group presentDifferences in stereochemistry may affect activity

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